8-(3-Methoxyphenyl)-8-oxooctanoic acid
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Overview
Description
8-(3-Methoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to an oxooctanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methoxyphenyl)-8-oxooctanoic acid typically involves the oxidative degradation of phenolic lipids. One method includes methylation by phase transfer, hydroxylation with performic acid, and oxidation of vicinal diols with periodic acid, followed by reduction of the aldehyde fragments with sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale application of the synthetic routes mentioned above, optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methoxyphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Performic acid and periodic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
8-(3-Methoxyphenyl)-8-oxooctanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(3-Methoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxooctanoic acid chain may also play a role in the compound’s bioactivity by affecting its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-(3-Methoxyphenyl)-8-oxooctanoic acid is unique due to its specific structural combination of a methoxyphenyl group and an oxooctanoic acid chain. This combination imparts distinct chemical and biological properties, differentiating it from other methoxyphenyl derivatives.
Properties
IUPAC Name |
8-(3-methoxyphenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-19-13-8-6-7-12(11-13)14(16)9-4-2-3-5-10-15(17)18/h6-8,11H,2-5,9-10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLHPAWEMWYRNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645299 |
Source
|
Record name | 8-(3-Methoxyphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-63-4 |
Source
|
Record name | 3-Methoxy-η-oxobenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(3-Methoxyphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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